molecular formula C12H11NO3S B1149335 Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS No. 113334-60-4

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Cat. No.: B1149335
CAS No.: 113334-60-4
M. Wt: 249.284
InChI Key: WLIJYTARJZEHTE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and an ethyl ester group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of this interaction is primarily inhibitory, which suggests potential antibacterial properties. Additionally, the hydroxyl group on the phenyl ring enhances its binding affinity to target enzymes, making it a potent inhibitor .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and HeLa, the compound exhibits cytotoxic effects, leading to reduced cell proliferation . This is achieved through the modulation of signaling pathways that control cell growth and apoptosis. Furthermore, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting their function. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly. Degradation products may form over time, potentially altering its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also evident, with a specific dosage range required to achieve the desired therapeutic effects without causing adverse reactions. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group on the thiazole ring.

    2-Aminothiazole-4-carboxylate derivatives: Compounds with an amino group instead of a hydroxyphenyl group.

Uniqueness: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is unique due to the presence of both a hydroxyphenyl group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQDDUPBNHWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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